molecular formula C12H16BrNO B8590502 3-Bromo-2'-ethyl-6'-methylpropionanilide

3-Bromo-2'-ethyl-6'-methylpropionanilide

Cat. No. B8590502
M. Wt: 270.17 g/mol
InChI Key: OXCRLLANEWZJPQ-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

The 3-bromo-2'-ethyl-6'-methylpropionanilide (13.5 g, 0.0500 mole) described above, potassium phthalimide (10.2 g, 0.0551 mole), and dimethylformamide (50 ml) were stirred under reflux for two hours. A mixture of glacial acetic acid (20 ml) and water (50 ml) was added with continued stirring until the mixture reached room temperature. The solid phthalimide derivative was filtered off, washed with water, and dried. The yield: 13.8 g (82.1%), m.p.: 208°-209.5° C. This product (13.8 g, 0.041 mole) was suspended in 250 ml alcohol and an amount of 85% hydrazine hydrate (4.0 ml) was added. The mixture was refluxed with stirring for two hours. Concentrated hydrochloric acid (8 ml) was added and the stirring was continued until the mixture reached room temperature. The solid was filtered off, was washed with some 95% ethanol, and was discarded. The solvents were evaporated from the filtrate and the residue was dissolved in water, was filtered, and made basic with 7 M sodium hydroxide, and was extracted exhaustively with methylene chloride. The extracts were dried (K2CO3), were filtered, and gaseous hydrogen chloride was fed into the solution. The salt that was formed was filtered off, was washed with methylene chloride, and was dried (9.5 g), and was recrystallized from alcohol-ether. Yield of 3-amino-2'-ethyl-6'-methylpropionanilide: 7.35 g, m.p.: 215.5°-216° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([NH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:14][CH3:15])=[O:5].C1(=O)[NH:20]C(=O)C2=CC=CC=C12.[K].O.NN.Cl>O.C(O)(=O)C.CN(C)C=O>[NH2:20][CH2:2][CH2:3][C:4]([NH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:14][CH3:15])=[O:5] |f:1.2,3.4,^1:26|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrCCC(=O)NC1=C(C=CC=C1C)CC
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
product
Quantity
13.8 g
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Six
Name
alcohol
Quantity
250 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with continued stirring until the mixture
CUSTOM
Type
CUSTOM
Details
reached room temperature
FILTRATION
Type
FILTRATION
Details
The solid phthalimide derivative was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reached room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
was washed with some 95% ethanol
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated from the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
was filtered
EXTRACTION
Type
EXTRACTION
Details
was extracted exhaustively with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
The salt that was formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
was dried (9.5 g)
CUSTOM
Type
CUSTOM
Details
was recrystallized from alcohol-ether

Outcomes

Product
Name
Type
Smiles
NCCC(=O)NC1=C(C=CC=C1C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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